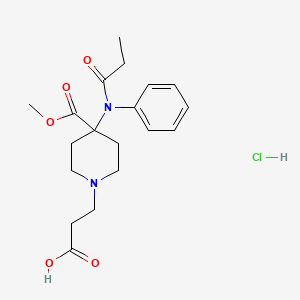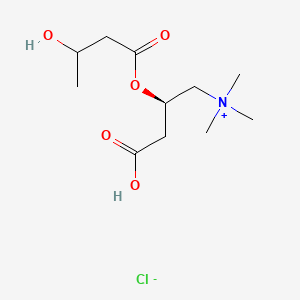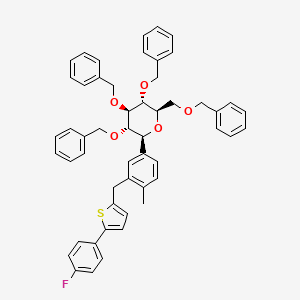
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin is a synthetic compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is a derivative of Canagliflozin, which is used in the treatment of type 2 diabetes mellitus. The compound is characterized by the presence of multiple benzyloxy groups, which enhance its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of the starting material are protected using benzyl chloride in the presence of a base such as sodium hydride.
Formation of the core structure: The protected intermediate undergoes a series of reactions, including alkylation and cyclization, to form the core structure of the compound.
Deprotection: The benzyl protecting groups are removed using hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and benzyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups.
科学的研究の応用
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of multiple benzyloxy groups on chemical reactivity and stability.
Biology: Investigated for its potential effects on glucose metabolism and insulin sensitivity.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.
Industry: Used in the development of new SGLT2 inhibitors with improved pharmacological properties.
作用機序
The mechanism of action of 3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This leads to reduced reabsorption of glucose from the renal tubules, resulting in increased excretion of glucose in the urine. The compound targets the SGLT2 protein and disrupts its function, thereby lowering blood glucose levels.
類似化合物との比較
Similar Compounds
Canagliflozin: The parent compound, used in the treatment of type 2 diabetes mellitus.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A third SGLT2 inhibitor with distinct pharmacokinetic properties.
Uniqueness
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin is unique due to the presence of multiple benzyloxy groups, which enhance its pharmacological properties and potentially improve its efficacy and safety profile compared to other SGLT2 inhibitors.
特性
分子式 |
C52H49FO5S |
|---|---|
分子量 |
805.0 g/mol |
IUPAC名 |
(2S,3S,4R,5R,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C52H49FO5S/c1-37-22-23-43(30-44(37)31-46-28-29-48(59-46)42-24-26-45(53)27-25-42)49-51(56-34-40-18-10-4-11-19-40)52(57-35-41-20-12-5-13-21-41)50(55-33-39-16-8-3-9-17-39)47(58-49)36-54-32-38-14-6-2-7-15-38/h2-30,47,49-52H,31-36H2,1H3/t47-,49+,50-,51+,52+/m1/s1 |
InChIキー |
DDILTMCAFBCNJH-YFSBCMQPSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)CC7=CC=C(S7)C8=CC=C(C=C8)F |
正規SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)CC7=CC=C(S7)C8=CC=C(C=C8)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


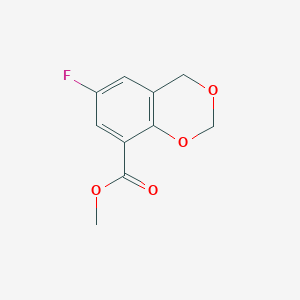


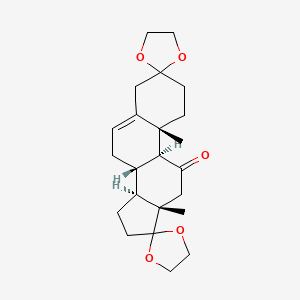
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
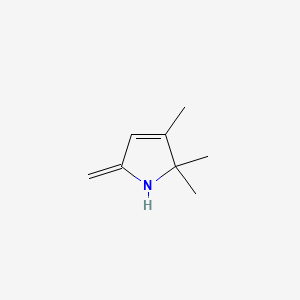
![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)


